molecular formula C14H15N3O3S B2722889 N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-22-7

N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2722889
CAS No.: 905691-22-7
M. Wt: 305.35
InChI Key: YVBYTWZFWBMKIW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis of various pyrimidine derivatives, including N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide , for potential antitumor activities. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives exhibiting potent anticancer activity against human cancer cell lines, including breast, cervical, and colonic carcinomas, highlighting the compound's relevance in cancer research (Hafez & El-Gazzar, 2017).

Computational and Pharmacological Evaluations

The compound has also been part of studies focusing on computational and pharmacological evaluations, indicating its potential in tumor inhibition and as an anti-inflammatory agent. Faheem (2018) conducted a study evaluating the toxicity assessment, tumor inhibition, and antioxidant potential of novel derivatives, demonstrating the compound's diverse biological applications (Faheem, 2018).

Dual Inhibitory Activities

Gangjee et al. (2008) synthesized compounds as dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating the compound's utility in targeting multiple pathways in cancer treatment (Gangjee et al., 2008).

Crystal Structure Analysis

Studies on the crystal structures of related compounds have provided insights into their molecular configurations and interactions, essential for understanding the compound's binding and activity mechanisms. For example, Subasri et al. (2016) analyzed the crystal structures of similar pyrimidin-2-ylsulfanylacetamides, contributing to the knowledge base on molecular interactions and drug design (Subasri et al., 2016).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-6-13(17-14(19)15-9)21-8-12(18)16-10-4-3-5-11(7-10)20-2/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBYTWZFWBMKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.